N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide
Description
Properties
CAS No. |
90774-49-5 |
|---|---|
Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-(3-cyano-1-phenyl-4,5,6,7-tetrahydroindol-2-yl)acetamide |
InChI |
InChI=1S/C17H17N3O/c1-12(21)19-17-15(11-18)14-9-5-6-10-16(14)20(17)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-10H2,1H3,(H,19,21) |
InChI Key |
WUMUSJQPDSXMHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(N1C3=CC=CC=C3)CCCC2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production methods for cyanoacetamides often involve solvent-free reactions, which are more economical and environmentally friendly. For example, the solvent-free reaction of aryl amines with ethyl cyanoacetate is a widely used method .
Chemical Reactions Analysis
Types of Reactions: N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Condensation Reagents: Common reagents include bidentate reagents such as hydrazines and amines.
Substitution Reagents: Reagents like halogens and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions are typically heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that derivatives of N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide exhibit promising anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For instance, specific derivatives have shown activity against breast cancer cell lines by inhibiting growth and promoting cell death through caspase activation .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research suggests that it may inhibit neuroinflammation and oxidative stress, which are critical factors in the progression of these diseases. Animal studies have shown that treatment with this compound can improve cognitive function and reduce neuronal loss .
3. Antidepressant Properties
this compound has also been explored for its potential antidepressant effects. Preclinical studies indicate that it may enhance serotonergic and noradrenergic neurotransmission, leading to improved mood and reduced anxiety-like behaviors in animal models . This suggests a possible mechanism for treating mood disorders.
Pharmacological Applications
1. Pain Management
The compound's analgesic properties have been evaluated in various pain models. It appears to act on multiple pain pathways, providing effective relief in both acute and chronic pain scenarios. Experimental data suggest that it may modulate pain perception through interaction with opioid receptors and other pain-related signaling pathways .
2. Anti-inflammatory Activity
this compound has demonstrated anti-inflammatory effects in vitro and in vivo. Studies show that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in animal models of inflammatory diseases . This property highlights its potential use in treating conditions such as arthritis and other inflammatory disorders.
Material Science Applications
1. Drug Delivery Systems
The unique chemical properties of this compound make it suitable for incorporation into drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble compounds. Research is ongoing to develop nanoparticles or liposomes that utilize this compound to improve targeted drug delivery .
2. Cosmetic Formulations
There is emerging interest in the cosmetic application of this compound due to its potential antioxidant properties. Formulations incorporating this compound may help protect skin from oxidative damage caused by environmental stressors . Preliminary studies suggest it could be beneficial in anti-aging products.
Case Studies
Mechanism of Action
The mechanism of action of N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The cyano and acetamide groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body . These interactions can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Chloro-Substituted Analog: 2-Chloro-N-(3-cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide
Structural Differences : Replaces the acetamide’s methyl group with a chlorine atom .
Impact :
- Reactivity : The chloro substituent may enhance electrophilicity, facilitating nucleophilic substitution reactions.
- Biological Activity : Chlorine’s lipophilicity could improve membrane permeability compared to the parent compound.
Commercial Availability : Available in bulk quantities (250 mg to 1 g) for research use .
Benzothiophene-Based Analogs
Example: N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide (Fig. 2) . Structural Differences: Replaces the indole nitrogen with a sulfur atom in a benzothiophene ring. Impact:
- Electronic Properties : Sulfur’s lower electronegativity compared to nitrogen reduces hydrogen-bonding capacity.
- Solubility : Increased hydrophobicity due to the sulfur atom may limit aqueous solubility.
Triazole-Containing N-Phenylacetamides
Example : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (Fig. 3) .
Structural Differences : Incorporates a triazole ring linked to a naphthyloxy group instead of the tetrahydroindole core.
Impact :
- Synthetic Route : Synthesized via copper-catalyzed 1,3-dipolar cycloaddition (“click chemistry”), contrasting with the target compound’s traditional condensation methods.
- Bioactivity : The triazole’s hydrogen-bonding capability and naphthyl group’s aromaticity may enhance binding to biological targets like enzymes or receptors.
Pyrazoline and Pyrazole Derivatives
Example : 4-(3-Aryl-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamides (Fig. 4) .
Structural Differences : Replaces the acetamide with a sulfonamide group and introduces a pyrazole ring.
Impact :
- Acidity : Sulfonamide’s higher acidity (pKa ~10) compared to acetamide (pKa ~16) may improve solubility in basic media.
- Thermodynamic Stability : Pyrazole’s aromaticity confers greater stability than the partially saturated tetrahydroindole.
Data Tables: Key Comparative Features
Biological Activity
N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide, also known by its CAS number 1050911-12-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H16ClN3O
- Molecular Weight : 313.78 g/mol
- Boiling Point : Approximately 570.1 °C (predicted)
- Density : 1.30 g/cm³ (predicted)
- pKa : 12.23 (predicted) .
This compound is believed to exert its biological effects through multiple pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases such as JNK2 and JNK3. For instance, related compounds demonstrated potent inhibition with IC50 values in the low micromolar range .
- Antiviral Activity : Research suggests that derivatives of this compound may exhibit antiviral properties by inhibiting viral replication mechanisms. Compounds with similar structures have been noted for their effectiveness against viruses like HCV and HSV .
- Neuroprotective Effects : Some studies indicate that indole derivatives can offer neuroprotective effects, potentially providing therapeutic benefits in neurodegenerative diseases .
Biological Activity Summary Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Kinase Inhibition | Potent inhibitors of JNK2/JNK3 | |
| Antiviral Activity | Inhibition of HCV and HSV replication | |
| Neuroprotection | Protective effects in neurodegeneration |
Case Studies
- Kinase Inhibition Study : A study on related compounds demonstrated that certain N-cyano derivatives effectively inhibited JNK3 with pIC50 values around 6.7, indicating strong potency against this target. The selectivity against other MAPK family members suggests a promising therapeutic window for targeting specific pathways involved in cell signaling and apoptosis .
- Antiviral Research : In vitro studies highlighted that compounds structurally similar to this compound exhibited significant antiviral activity against HCV with IC50 values below 32 μM. This suggests a potential application in treating viral infections .
- Neuroprotective Potential : Research has indicated that indole-based compounds may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in conditions like Alzheimer's disease or Parkinson's disease .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide and its analogs?
- Methodological Answer : The compound can be synthesized via condensation reactions between appropriately substituted indole precursors and acetamide derivatives. Solvent systems such as methanol/water or ethanol/water are critical for crystallization. For example, analogs with para-substituted phenyl groups (e.g., 4-chloro, 4-methyl) are synthesized using these solvents, yielding solids with melting points between 180–220°C . Characterization relies on FTIR (e.g., C≡N stretch at ~2200 cm⁻¹) and H-NMR (distinct indole NH and acetamide CO-NH signals) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. For structural validation, use X-ray crystallography (e.g., SHELX suite for refinement ) to resolve bond lengths and angles. Spectroscopic techniques like C-NMR and HRMS confirm molecular weight and functional groups .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between structurally similar analogs?
- Methodological Answer : Perform comparative SAR studies by synthesizing analogs with systematic substitutions (e.g., halogen, methyl, nitro groups) and testing them under standardized bioassays. For instance, substituents at the phenyl ring (para vs. ortho positions) significantly modulate anticancer activity in indole-acetamide derivatives . Computational docking (e.g., molecular dynamics simulations) can predict binding affinities to targets like Bcl-2/Mcl-1 .
Q. How do solvent systems and crystallization conditions affect the conformational stability of this compound?
- Methodological Answer : Solvent polarity influences hydrogen-bonding networks and crystal packing. For example, methanol/water systems promote planar amide conformations, while ethanol/water may induce torsional strain in the tetrahydroindole ring. X-ray diffraction data (e.g., dihedral angles between phenyl and indole moieties) reveal these differences . Use SHELXL to refine asymmetric units and identify polymorphic variations .
Q. What advanced spectroscopic techniques are suitable for analyzing electronic properties and reactivity?
- Methodological Answer : Employ UV-Vis spectroscopy to study π→π* transitions in the indole-cyano system. Frontier molecular orbital (FMO) analysis via DFT calculations (e.g., HOMO-LUMO gaps) predicts sites for electrophilic/nucleophilic attack . FTIR coupled with MESP (Molecular Electrostatic Potential) maps can identify reactive hotspots, such as the cyano group’s electron-deficient carbon .
Key Considerations for Experimental Design
- Synthetic Optimization : Use DOE (Design of Experiments) to evaluate solvent polarity, temperature, and stoichiometry effects on yield .
- Biological Assays : Prioritize analogs with electron-withdrawing substituents (e.g., cyano, nitro) for enhanced bioactivity .
- Crystallography : For polymorph screening, vary cooling rates during crystallization and analyze using SC-XRD (Single-Crystal X-Ray Diffraction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
